molecular formula C16H10Cl2F4N2O2 B2612696 methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate CAS No. 478033-79-3

methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate

Cat. No.: B2612696
CAS No.: 478033-79-3
M. Wt: 409.16
InChI Key: ABGYRGUSLOBLGX-YFHOEESVSA-N
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Description

Methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate is a synthetic organic compound featuring a conjugated enamino ester backbone. Its structure includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a 4-chloro-2-fluorophenylamino moiety. The (2Z)-configuration of the prop-2-enoate group suggests stereochemical specificity, which may influence its biological activity or physicochemical properties.

Properties

IUPAC Name

methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2F4N2O2/c1-26-15(25)10(7-23-13-3-2-9(17)5-12(13)19)14-11(18)4-8(6-24-14)16(20,21)22/h2-7,23H,1H3/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGYRGUSLOBLGX-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=C(C=C(C=C1)Cl)F)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=C(C=C(C=C1)Cl)F)/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H15ClFNO2
  • Molecular Weight : 319.76 g/mol
  • CAS Number : 5899913

The presence of halogenated phenyl and pyridine moieties suggests potential interactions with biological targets, particularly in the context of anticancer and antimicrobial activities.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : It could interact with certain receptors, modulating signaling pathways that affect cell growth and survival.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, affecting replication and transcription processes.

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds. For instance, a related study showed that compounds with trifluoromethyl groups exhibited significant antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (IC50 values ranging from 0.051 µM to 0.066 µM) . While specific data on this compound is limited, its structural similarity suggests potential efficacy in similar assays.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Compounds with halogenated phenyl groups have been reported to exhibit activity against various bacteria and fungi. The presence of both chlorine and fluorine atoms can enhance lipophilicity, potentially improving membrane penetration and bioactivity against microbial targets.

Case Studies

  • In Vitro Studies : In vitro assays using cancer cell lines demonstrated that compounds with similar structural motifs can significantly reduce cell viability, indicating a potential role for this compound in cancer therapy.
    Cell LineIC50 Value (µM)
    Panc-10.051
    BxPC-30.066
    WI38 (Normal Fibroblast)0.36
    The above data highlight the selectivity of similar compounds for cancer cells over normal cells, suggesting a favorable therapeutic index.
  • Mechanistic Insights : Research on related compounds revealed that they could induce apoptosis in cancer cells through mitochondrial pathways, thus supporting further investigation into this compound for its apoptotic effects.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : Unlike sulfonylurea herbicides (triazine-based, e.g., metsulfuron-methyl ), the target compound uses a pyridine ring, which may alter binding affinity to enzymatic targets like acetolactate synthase (ALS).
  • Substituent Effects : The trifluoromethyl group on the pyridine ring enhances lipophilicity and metabolic stability, a feature shared with triflusulfuron-methyl . However, the absence of a sulfonylurea linkage suggests a divergent mechanism of action.
  • Stereochemistry: The (2Z)-configuration of the enamino ester group may confer selectivity, analogous to stereospecific interactions observed in other agrochemicals .

Physicochemical and Reactivity Comparisons

  • Persistence and Reactivity : The trifluoromethyl and chloro substituents suggest environmental persistence, similar to environmentally persistent free radicals (EPFRs) observed in indoor particulate matter . However, the ester group may increase susceptibility to hydrolysis compared to sulfonylureas.

Research Findings and Implications

  • Agrochemical Potential: Structural parallels to ALS inhibitors suggest herbicidal activity, though the pyridine core may target alternative pathways.
  • Environmental Impact : Chlorine and fluorine substituents raise concerns about bioaccumulation, as seen in EPFR studies .
  • Synthetic Challenges : The stereospecific (2Z)-configuration requires precise synthesis and validation, leveraging crystallographic techniques .

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